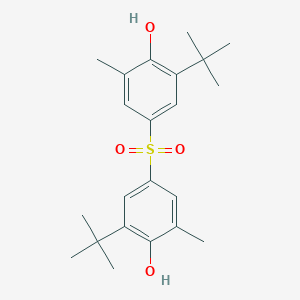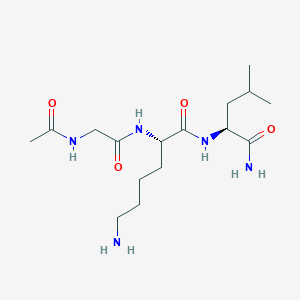
N-Acetylglycyl-L-lysyl-L-leucinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetylglycyl-L-lysyl-L-leucinamide is a synthetic peptide compound composed of N-acetylglycine, L-lysine, and L-leucine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylglycyl-L-lysyl-L-leucinamide typically involves the stepwise coupling of the amino acids glycine, lysine, and leucine. The process begins with the acetylation of glycine to form N-acetylglycine. This is followed by the coupling of N-acetylglycine with L-lysine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The final step involves the coupling of the resulting dipeptide with L-leucine under similar conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that allow for the efficient and scalable synthesis of peptides. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support. The process involves repeated cycles of deprotection, coupling, and washing steps to build the desired peptide sequence.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetylglycyl-L-lysyl-L-leucinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide-linked peptides, while reduction may yield free thiol groups.
Wissenschaftliche Forschungsanwendungen
N-Acetylglycyl-L-lysyl-L-leucinamide has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound can be used in studies related to protein-protein interactions and enzyme-substrate interactions.
Industry: The compound can be used in the development of biomaterials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of N-Acetylglycyl-L-lysyl-L-leucinamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity. The acetylation of the glycine residue may enhance the compound’s stability and bioavailability, allowing it to exert its effects more efficiently.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetylglycyl-L-leucine: Similar in structure but lacks the lysine residue.
N-Acetyl-L-lysine: Contains the acetylated lysine but lacks the glycine and leucine residues.
N-Acetyl-L-leucine: Contains the acetylated leucine but lacks the glycine and lysine residues.
Uniqueness
N-Acetylglycyl-L-lysyl-L-leucinamide is unique due to its specific combination of amino acids, which may confer distinct biological and chemical properties. The presence of both lysine and leucine residues, along with the acetylated glycine, may enhance its stability, bioavailability, and potential interactions with molecular targets.
Eigenschaften
CAS-Nummer |
66127-73-9 |
|---|---|
Molekularformel |
C16H31N5O4 |
Molekulargewicht |
357.45 g/mol |
IUPAC-Name |
(2S)-2-[(2-acetamidoacetyl)amino]-6-amino-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]hexanamide |
InChI |
InChI=1S/C16H31N5O4/c1-10(2)8-13(15(18)24)21-16(25)12(6-4-5-7-17)20-14(23)9-19-11(3)22/h10,12-13H,4-9,17H2,1-3H3,(H2,18,24)(H,19,22)(H,20,23)(H,21,25)/t12-,13-/m0/s1 |
InChI-Schlüssel |
VYYWFDFUTHBYHU-STQMWFEESA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)C |
Kanonische SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


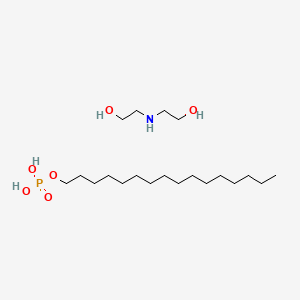
![Diethyl [(1H-indol-2-yl)methylidene]propanedioate](/img/structure/B14479739.png)
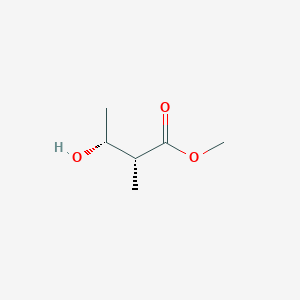
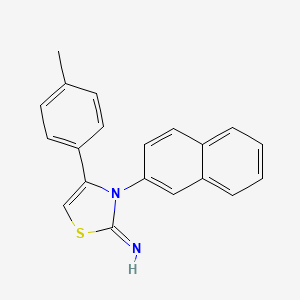


![5-[(E)-[4-[(E)-(8-hydroxy-5-quinolyl)azo]phenyl]azo]quinolin-8-ol](/img/structure/B14479771.png)
![[1,1'-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphite](/img/structure/B14479775.png)

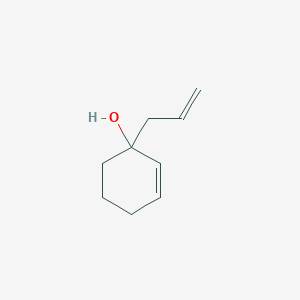
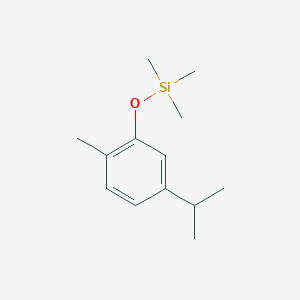
![11-methyl-11H-benzo[a]fluorene](/img/structure/B14479801.png)
![6,7-Dihydrocyclopenta[e][1,3]thiazine-2,4(3H,5H)-dione](/img/structure/B14479802.png)
